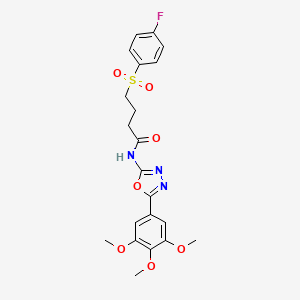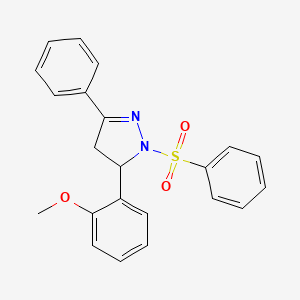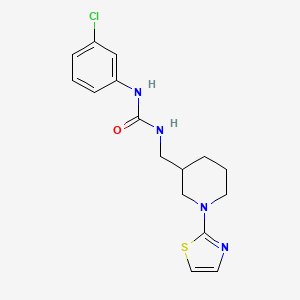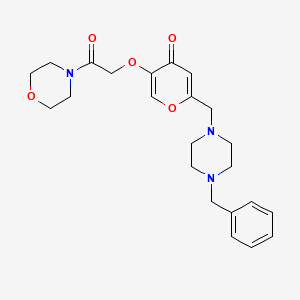
4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H22FN3O7S and its molecular weight is 479.48. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- Antibacterial Activity in Agriculture : Derivatives of 1,3,4-oxadiazole, like the compound , have shown promising antibacterial activities. Specifically, such derivatives exhibited effective antibacterial properties against rice bacterial leaf blight caused by Xanthomonas oryzae. This suggests potential applications in the field of agriculture for managing plant diseases (Shi et al., 2015).
Applications in Material Science
- Proton Exchange Membranes : Sulfone derivatives containing 1,3,4-oxadiazole have been used in the development of proton exchange membranes for medium-high temperature fuel cells. These membranes exhibited excellent thermal and dimensional stability, suggesting their potential application in sustainable energy technologies (Xu et al., 2013).
Cancer Research
- Potential in Cancer Treatment : Certain sulfonamides, including those related to 1,3,4-oxadiazole derivatives, have shown significant cytotoxic activities, particularly against certain cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Gul et al., 2016).
Neurological Research
- Alzheimer’s Disease Research : Derivatives of 1,3,4-oxadiazole have been evaluated as potential drug candidates for Alzheimer’s disease. These studies involved the synthesis of various derivatives and their evaluation for enzyme inhibition activity, particularly against acetyl cholinesterase, an enzyme relevant to Alzheimer’s disease (Rehman et al., 2018).
Molecular and Cellular Biology
Molecular Probes in Biological Studies : Certain derivatives of 1,3,4-oxadiazole have been used in the development of fluorescent molecular probes. These probes can be used to study a variety of biological events and processes due to their strong solvent-dependent fluorescence and high quantum yields (Diwu et al., 1997).
Enzyme Inhibition Studies : Oxadiazole scaffolds, including those with sulfonamide moieties, have been studied for their enzyme inhibition potential. These studies are crucial for understanding various biological pathways and could have implications in drug development (Nazir et al., 2018).
Electrostatic Activation in Organic Synthesis : The electrostatic effect of sulfonylonio function in derivatives of 1,3,4-oxadiazole facilitates SNAr reactions under mild conditions. This has implications in organic synthesis, particularly in the synthesis of pharmaceutically relevant substances (Weiss & Pühlhofer, 2001).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O7S/c1-29-16-11-13(12-17(30-2)19(16)31-3)20-24-25-21(32-20)23-18(26)5-4-10-33(27,28)15-8-6-14(22)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXCSTOJXMEBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2893914.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2893919.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)


![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B2893925.png)
![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)
![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)
![7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2893930.png)
![8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2893931.png)

